![molecular formula C18H17NO5S2 B2576745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097872-92-7](/img/structure/B2576745.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

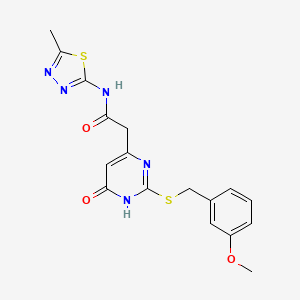

Compounds with furan and thiophene rings are common in organic chemistry. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . Both of these structures are found in many biologically active compounds .

Synthesis Analysis

The synthesis of compounds with furan and thiophene rings often involves reactions such as intramolecular cyclization . For example, substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids can undergo intramolecular cyclization in the presence of acetic or propionic anhydride to afford novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The reactions often involve several possible sites for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the furan and thiophene rings. For example, these compounds are often colored crystalline substances, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .科学的研究の応用

Synthesis and Derivatization

Research has demonstrated innovative synthesis and derivatization strategies for sulfonamides, incorporating thiophene and furan motifs. These methodologies provide access to a wide array of heterocyclic compounds through regioselective sulfonation and subsequent reactions, offering versatile building blocks for further chemical exploration (Hartman & Halczenko, 2009).

Carbonic Anhydrase Inhibition

Sulfonamides with furan and thiophene substituents have shown significant activity as carbonic anhydrase inhibitors. These findings are crucial for developing new therapeutic agents for conditions like glaucoma, where effective intraocular pressure management is essential (Ilieș et al., 2000).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds synthesized from furan and thiophene derivatives have been evaluated for their antibacterial, antiurease, and antioxidant properties. These activities highlight the potential of such sulfonamides in developing new treatments for infections and conditions associated with oxidative stress (Sokmen et al., 2014).

Molecular Docking and Drug Development

Advanced studies involving molecular docking have assessed the potential of furan and thiophene sulfonamide derivatives as inhibitors against key enzymes in inflammatory pathways. These investigations are pivotal for the rational design of anti-inflammatory and antithrombotic drugs, showcasing the therapeutic potential of these compounds (Sekhar et al., 2009).

Synthesis of Complexes for Supramolecular Architecture

The synthesis of novel complexes using sulfonamide Schiff bases derived from furan and thiophene compounds illustrates the potential for constructing supramolecular architectures. These complexes have been characterized and analyzed for their structural and photoluminescent properties, underscoring the versatility of these compounds in materials science (Li et al., 2009).

将来の方向性

作用機序

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” contains structural elements of furan and thiophene, both of which are heterocyclic compounds. Compounds containing these structures have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with these structures can cause changes in cellular processes by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Furan and thiophene derivatives have been found to possess various biological activities, suggesting that they could impact a range of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Furan and thiophene derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGULJLQZXIBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)